molecular formula C22H26N2O5 B2466445 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide CAS No. 921560-29-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide

カタログ番号: B2466445
CAS番号: 921560-29-4
分子量: 398.459
InChIキー: SMZIVNUTOZEJTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazepine ring and a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the ethyl and dimethyl groups. The final step involves the coupling of the benzoxazepine derivative with 3,4-dimethoxybenzoyl chloride under appropriate reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反応の分析

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation.

類似化合物との比較

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide can be compared with other benzoxazepine derivatives. Similar compounds include:

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide
  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

生物活性

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. Its unique structure offers promising potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzoxazepine core with a dimethoxybenzamide moiety , contributing to its distinctive chemical properties. The molecular formula is C23H27N2O4C_{23}H_{27}N_{2}O_{4} and it has a molecular weight of 397.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to various receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : Interaction with DNA or RNA may alter gene expression profiles.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities such as:

  • Antitumor Activity : Research has shown that benzoxazepine derivatives can inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammation through modulation of cytokine production.
  • Antimicrobial Properties : Some studies suggest effectiveness against bacterial and fungal strains.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of a related benzoxazepine derivative. The findings revealed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis via caspase activation .

Anti-inflammatory Effects

In another investigation reported in Pharmacology Research, a similar compound exhibited significant anti-inflammatory activity by inhibiting the NF-kB pathway, leading to decreased levels of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth and induces apoptosis
Anti-inflammatoryReduces inflammation via NF-kB pathway inhibition
AntimicrobialEffective against various bacterial and fungal strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves a multi-step process starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the 3,4-dimethoxybenzamide moiety. Key steps include:

  • Core formation : Cyclization of precursors using amines and acids under reflux conditions.
  • Amide coupling : Employing reagents like EDCI/HOBt or carbodiimides for amide bond formation.
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (e.g., Pd/C for hydrogenation) to enhance yield (>70%) and purity (>95%) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.8–4.0 ppm for methoxy) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 415.2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (≥98% purity, retention time ~12–14 min) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) to measure IC50 values .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., IC50 <10 µM in breast or colon cancer models) .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to determine KD values for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., NIH Clinical Collection guidelines) .
  • Compound stability testing : Assess degradation in DMSO or cell media via LC–MS to rule out false negatives .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substituents) to identify critical pharmacophores .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified ethyl, dimethyl, or methoxy groups (e.g., replacing ethyl with propyl) .
  • Functional group scanning : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and optimize steric/electrostatic properties .

Q. What computational strategies predict pharmacokinetic (PK) properties and toxicity?

  • ADMET prediction : Tools like SwissADME or ADMETLab to estimate LogP (2.5–3.5), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin or P-glycoprotein to assess plasma protein binding and efflux risks .
  • Toxicophore mapping : Identify structural alerts (e.g., reactive oxazepine rings) using DEREK or LAZAR .

Q. Data Contradictions and Mitigation Strategies

Q. Why do some studies report divergent IC50 values for the same biological target?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2) .
  • Solubility issues : Poor DMSO solubility (>100 µM) may lead to precipitation in cell-based assays, skewing results .
  • Mitigation : Pre-test solubility in assay buffers and use solubilizing agents (e.g., cyclodextrins) .

Q. Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in , and 6.
  • Analytical workflows : NMR/MS parameters in and .
  • Biological assays : Enzyme kinetics in and .

特性

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-6-24-16-12-15(8-10-17(16)29-13-22(2,3)21(24)26)23-20(25)14-7-9-18(27-4)19(11-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZIVNUTOZEJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。